molecular formula C7H12ClNO3S B8439655 (2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

(2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

Cat. No. B8439655
M. Wt: 225.69 g/mol
InChI Key: BTMRNCIXPKTCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride is a useful research compound. Its molecular formula is C7H12ClNO3S and its molecular weight is 225.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

2,3-diethyl-4-oxoazetidine-1-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO3S/c1-3-5-6(4-2)9(7(5)10)13(8,11)12/h5-6H,3-4H2,1-2H3

InChI Key

BTMRNCIXPKTCSD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C1=O)S(=O)(=O)Cl)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorosulfonylisocyanate (5.17 ml, 59.4 mmol) in DCM (12 ml) was stirred at 25° C. and treated dropwise with (E)-hex-3-ene (7.39 ml, 59.4 mmol) in DCM (6 ml). The mixture was stirred at RT for 72 hrs. The reaction mixture was heated over 6 hrs at 40° C., before being poured onto ice. The mixture was extracted with DCM (3×100 ml) and the combined organics were washed with water (×1), dried MgSO4 and evaporated to dryness to afford the title compound;
Quantity
5.17 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.